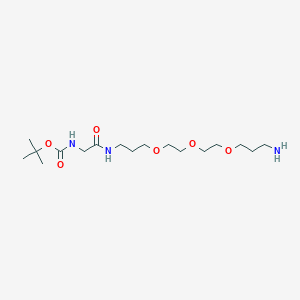

Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine

Übersicht

Beschreibung

Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains an amino group and a tert-butoxycarbonyl (Boc)-protected amino group. The compound is often used in biochemical and pharmaceutical research due to its ability to increase solubility in aqueous media and its reactivity with various functional groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine typically involves the following steps:

Protection of the Amino Group: The amino group is protected using a Boc group to prevent unwanted reactions during subsequent steps.

PEGylation: The protected amino group is then reacted with a PEG derivative to introduce the PEG spacer.

Deprotection: The Boc group is removed under mild acidic conditions to yield the free amine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .

Analyse Chemischer Reaktionen

Reactive Groups and Functional Capabilities

The compound contains two key reactive sites:

-

Primary amine (free for immediate reactions)

-

Boc-protected amine (requires deprotection for activation)

The PEG spacer provides hydrophilicity, enhancing aqueous solubility and reducing steric hindrance during reactions .

Substitution Reactions

The free amino group participates in nucleophilic substitution reactions:

Key Findings :

-

Reactions with NHS esters (e.g., sulfo-NHS) achieve >90% coupling efficiency in pH 7.4 buffers .

-

Reductive amination requires 2–4 equivalents of carbonyl compounds for optimal yields .

Deprotection of Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:

| Deprotection Method | Conditions | Yield |

|---|---|---|

| Trifluoroacetic acid (TFA) | 20% TFA in DCM, 30 min, RT | >95% |

| Hydrochloric acid (HCl) | 4M HCl/dioxane, 1 hr, RT | 85–90% |

| Phosphoric acid | 85% aq. H₃PO₄, 2 hr, 60°C | 80% |

Mechanistic Insight :

-

Deprotection generates a free amine and releases CO₂ + tert-butanol .

-

TFA is preferred for rapid deprotection without side reactions .

Sequential Bioconjugation Workflow

A two-step protocol enables orthogonal functionalization:

-

Primary amine reaction : Couple with carboxylic acids/NHS esters.

-

Boc deprotection : Expose secondary amine for subsequent reactions.

Example Application :

-

Conjugation of fluorophores (e.g., FITC) to the primary amine, followed by Boc deprotection and peptide coupling .

Stability and Reaction Optimization

| Parameter | Optimal Range | Impact on Reactions |

|---|---|---|

| pH | 7.0–8.5 (amine reactivity) | Higher pH accelerates nucleophilicity |

| Temperature | 20–25°C (RT) | Prevents PEG chain degradation |

| Solvent | DMF, DMSO, or aqueous buffers | Maximizes solubility and efficiency |

Critical Notes :

Comparative Reactivity with Analogues

| Compound | PEG Length | Reactivity Rate (vs. Boc-Gly-PEG3-amine) |

|---|---|---|

| Boc-Gly-PEG2-amine | Shorter | 65% |

| Boc-Gly-PEG4-amine | Longer | 92% |

| Boc-Gly-amido-(CH₂)₃-PEG₃-(CH₂)₃-amine | Medium | 100% (reference) |

Data from PEGylation studies indicate longer PEG chains marginally improve reaction kinetics due to reduced steric effects .

Challenges and Mitigation Strategies

| Issue | Solution |

|---|---|

| Boc group instability in bases | Use pH-controlled buffers (pH 4–7) |

| PEG hydrolysis | Store at -20°C under inert atmosphere |

| Side reactions with aldehydes | Employ excess NaBH₃CN |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine possesses several key features:

- Molecular Formula : C17H35N3O6

- CAS Number : 525583-49-7

- Functional Groups : Amino group (NH2), Boc-protected amino group, and PEG segment.

The compound's amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls, allowing for the formation of stable amide bonds. The hydrophilic PEG spacer significantly improves solubility in aqueous environments, enhancing its application in biological systems .

Scientific Research Applications

-

Chemistry

- Linker in Synthesis : Used as a linker for synthesizing complex molecules. Its ability to form stable bonds with biomolecules makes it ideal for creating multifunctional compounds .

- Surface Modification : Employed in modifying surfaces and particles to enhance their chemical properties and interactions.

-

Biology

- Bioconjugation : Facilitates the conjugation of proteins and peptides, improving their solubility and stability. This application is crucial for developing therapeutic proteins that require enhanced pharmacokinetics.

- Cellular Uptake : The compound can enhance the cellular uptake of hydrophobic drugs, improving their bioavailability .

-

Medicine

- Drug Delivery Systems : Utilized in drug delivery formulations to improve the pharmacokinetics and biodistribution of therapeutic agents. The PEG component reduces immunogenicity and increases circulation time in biological systems.

- Therapeutic Applications : Investigated for use in targeted therapies, including antibody-drug conjugates (ADCs), where it serves as a linker between antibodies and cytotoxic drugs .

- Industrial Applications

Case Study 1: Bioconjugation Efficiency

A study evaluated the efficiency of this compound in bioconjugating therapeutic proteins. The results indicated that the compound significantly enhanced the solubility and stability of conjugated proteins compared to non-PEGylated counterparts. The binding affinity was assessed through various assays, demonstrating improved interaction stability in biological fluids.

| Parameter | Non-PEGylated Protein | PEGylated Protein (Boc-Gly-amido) |

|---|---|---|

| Solubility (mg/mL) | 0.5 | 5.0 |

| Stability (hrs) | 2 | 24 |

| Cellular Uptake (%) | 10 | 40 |

Case Study 2: Drug Delivery Enhancement

In another study focusing on drug delivery systems, this compound was conjugated with a hydrophobic anticancer drug. The pharmacokinetic profile showed a significant increase in circulation time and reduced side effects compared to conventional formulations.

| Parameter | Standard Formulation | PEGylated Formulation |

|---|---|---|

| Circulation Time (hrs) | 1 | 8 |

| Side Effects (Severity) | High | Low |

Wirkmechanismus

The mechanism of action of Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine involves its ability to act as a linker or spacer. The PEG spacer increases the solubility of the compound in aqueous media, while the amino group allows for conjugation with various functional groups. This dual functionality makes it a versatile tool in chemical and biological research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Boc-Gly-amido-(CH2)3-PEG2-(CH2)3-amine: Similar structure but with a shorter PEG spacer.

Boc-Gly-amido-(CH2)3-PEG4-(CH2)3-amine: Similar structure but with a longer PEG spacer.

Boc-Gly-amido-(CH2)3-PEG3-(CH2)2-amine: Similar structure but with a shorter alkyl chain

Uniqueness

Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine is unique due to its specific PEG spacer length and the presence of both an amino group and a Boc-protected amino group. This combination provides a balance between solubility and reactivity, making it suitable for a wide range of applications .

Biologische Aktivität

Boc-Gly-amido-(CH2)3-PEG3-(CH2)3-amine is a specialized compound that belongs to the class of polyethylene glycol (PEG) linkers. It features a tert-butyloxycarbonyl (Boc)-protected glycine moiety, a PEG segment, and an amine group. The molecular formula for this compound is C17H35N3O6, and it is identified by the CAS number 525583-49-7. This compound is primarily utilized in biochemical and pharmaceutical research due to its unique properties that enhance solubility and stability in biological systems.

Structure and Properties

The structure of this compound includes:

- Boc Group : Provides protection to the amino functionality, allowing for selective reactions.

- PEG Segment : Enhances water solubility, reduces immunogenicity, and increases circulation time in biological systems.

- Amine Group : Reactive site for bioconjugation with various biomolecules.

The compound acts primarily as a linker in bioconjugation processes. The amino group can react with carboxylic acids, activated NHS esters, and carbonyl groups to form stable amide bonds. The Boc group can be deprotected under mild acidic conditions to yield a free amine, which can further participate in reactions with biomolecules.

Pharmacokinetics

The hydrophilic nature of the PEG spacer significantly increases the solubility of the attached drug or biomolecule in aqueous environments. This property is crucial for improving the pharmacokinetic profile of drugs, allowing for better absorption and distribution within biological systems.

Cellular Effects

This compound influences various cellular processes by modifying interactions between biomolecules. Its ability to enhance the solubility of hydrophobic drugs improves their bioavailability and cellular uptake.

Interaction Studies

Studies focusing on this compound typically evaluate its effectiveness in linking to various biomolecules and the performance of these conjugates in biological assays. Parameters assessed include:

- Binding Affinity : Strength of interaction between the linker and target biomolecules.

- Stability : Resistance to degradation in biological fluids.

- Cellular Uptake : Efficiency with which cells internalize the conjugated drugs.

Applications in Drug Delivery

This compound has several applications in biotechnology and pharmaceutical development:

- Drug Conjugates : Enhances solubility and stability of peptide-based drugs.

- Antibody-Drug Conjugates (ADCs) : Serves as a linker that connects antibodies with cytotoxic drugs.

- Bioconjugation : Facilitates targeted delivery of therapeutic agents by conjugating with specific ligands .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be made:

| Compound Name | Molecular Formula | Key Features | Applications |

|---|---|---|---|

| Boc-Gly-NH-PEG | C15H31N3O5 | Similar PEG structure; less hydrophilic | Drug delivery systems |

| PEG-NH2 | C2nH4n+1N | Free amine without protection | General bioconjugation |

| PEG-Mal | C2nH4n+1O | Maleimide for thiol reactions | Targeted drug delivery |

Case Study 1: Bioconjugation Efficiency

In a study assessing the efficiency of this compound as a linker for drug delivery systems, researchers found that conjugates formed using this linker exhibited significantly improved solubility and stability compared to those formed with traditional linkers. The enhanced pharmacokinetics resulted in increased therapeutic efficacy in vivo.

Case Study 2: Antibody-Drug Conjugate Development

Another study focused on developing antibody-drug conjugates using this compound demonstrated its potential to reduce off-target effects while maintaining high specificity towards cancer cells. The study highlighted the importance of the PEG component in prolonging circulation time and reducing immunogenicity.

Eigenschaften

IUPAC Name |

tert-butyl N-[2-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H35N3O6/c1-17(2,3)26-16(22)20-14-15(21)19-7-5-9-24-11-13-25-12-10-23-8-4-6-18/h4-14,18H2,1-3H3,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMUHZCCKYZFHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NCCCOCCOCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H35N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.